3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-3-5-9-10-8-12(5)11-4(2)6(15-8)7(13)14/h6H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLZGGJGEMIUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C(S2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with α-Halo Carbonyl Derivatives
The reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole (1 ) with ethyl bromoacetate (2 ) in refluxing ethanol, catalyzed by triethylamine, yields the ester intermediate 3 (6-methyl-7-ethoxycarbonyltriazolothiadiazine). Subsequent alkaline hydrolysis (LiOH in MeOH/H₂O) converts the ester to the carboxylic acid (4 ), achieving the target compound. This method offers yields of 75–85% and is scalable under microwave irradiation.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 82% |
| Catalyst | Triethylamine | 78–85% |
| Temperature | Reflux (78°C) | Max efficiency |
| Reaction Time | 4–6 hours | 90% completion |
Alternative Pathways via Chalcone Intermediates
A Michael addition-cyclization cascade provides an alternative route. Treating AMTT (1 ) with ethyl α-bromoacetoacetate (5 ) in toluene with p-toluenesulfonic acid (PTSA) generates the thia-Michael adduct (6 ), which undergoes intramolecular cyclization to form the triazolothiadiazine ester (7 ). Hydrolysis with aqueous NaOH then affords the carboxylic acid. This method avoids lachrymatory reagents and achieves 80–88% yields under mild conditions.
Regioselective Functionalization
Introducing the ethyl and methyl groups demands regioselective control. The methyl group at position 6 originates from the AMTT precursor (1 ), synthesized by alkylating 4-amino-3-mercapto-1,2,4-triazole with methyl iodide. The ethyl group at position 3 is incorporated via the α-halo carbonyl reagent (e.g., ethyl bromoacetate). X-ray crystallography confirms the regiochemistry, with the methyl group occupying the 6-position and the ethyl group at position 3.
Solvent-Free and Green Chemistry Approaches
A solvent-free protocol using PTSA as a catalyst achieves cyclocondensation of AMTT (1 ) with ethyl chloroacetate (8 ) at 120°C, yielding the ester intermediate in 89% yield. This method reduces waste and reaction time (30 minutes) while maintaining high purity. Hydrolysis remains consistent with traditional methods.
Purification and Characterization
Crude products are purified via acid-base extraction, followed by recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) spectra reveal distinct signals:
- ¹H NMR (DMSO-d₆): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.20 (q, J = 7.1 Hz, 2H, CH₂), 13.10 (s, 1H, COOH).
- ¹³C NMR : δ 14.1 (CH₂CH₃), 22.3 (CH₃), 61.5 (CH₂), 167.8 (COOH).
Challenges and Limitations
Competing reactions, such as the formation of triazolothiadiazepines, may occur if reaction temperatures exceed 80°C. Additionally, steric hindrance from bulky substituents can reduce cyclization efficiency, necessitating excess α-halo carbonyl reagents.
"The regioselectivity of triazolothiadiazine formation is paramount, requiring precise stoichiometry and catalyst selection."
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazolothiadiazines are heavily influenced by substituents at positions 3, 6, and 6. Below is a comparative analysis of key derivatives:
Key Observations :
- Lipophilicity : Aryl groups (e.g., phenyl, chlorophenyl) increase lipophilicity, aiding membrane penetration, while carboxylic acid or acetic acid substituents enhance hydrophilicity .
- Bioactivity : Chlorine and dichlorophenyl substituents correlate with stronger antimicrobial effects, whereas pyrazolyl and furyl groups contribute to targeted interactions (e.g., enzyme inhibition) .
Key Observations :
- Microwave Irradiation : Significantly improves yields (e.g., 90% vs. 78% for conventional heating) by accelerating reaction kinetics .
- Hydrazonoyl Halides: Versatile intermediates for introducing arylhydrazono groups at position 7 .
Key Observations :
- Antimicrobial Potency: Chlorine substituents reduce MIC values by 50% compared to non-halogenated analogs .
- Anticancer Activity : Carboxylic acid derivatives show lower IC50 values due to improved cellular uptake .
Physicochemical Properties
Critical properties include melting point (mp), solubility, and spectral
Key Observations :
Biological Activity
3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid is a heterocyclic compound that integrates the structural features of triazole and thiadiazine rings. This compound has garnered attention in pharmacology due to its diverse biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a unique substitution pattern that influences its biological activity and binding affinity to various molecular targets.
Anticancer Activity
Research has demonstrated the anticancer potential of 3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives. A study conducted on 60 cancer cell lines revealed significant antitumor activity against various types of cancers including leukemia and breast cancer. The compounds were assessed using the sulforhodamine B assay which measures cell viability post-treatment.
Table 1: Antitumor Activity Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-468 | 5.2 |
| Non-Small Cell Lung | A549 | 8.0 |
| Colon Cancer | HCT116 | 6.5 |
| Melanoma | SK-MEL-28 | 7.0 |
The study indicated that modifications in the structure (e.g., substituting ethyl or pentyl groups) could enhance the antitumor efficacy against specific cancer types .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . In vitro studies have shown effectiveness against various pathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzyme activity essential for bacterial survival.
Table 2: Antimicrobial Efficacy Against Pathogenic Bacteria
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These findings suggest that derivatives of this compound could be developed into new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in several studies. The compound has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as carbonic anhydrase and cholinesterase.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells leading to apoptosis.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress within cells.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of the compound for their anticancer activity. Researchers synthesized multiple variants and tested them against a panel of cancer cell lines. Results indicated that certain substitutions significantly enhanced potency against breast cancer cells .
Q & A
Q. What are the optimized synthetic routes for 3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via triethylamine-catalyzed reactions between 4-amino-3-mercaptotriazoles and hydrazonoyl chlorides. Key steps include:
- Cyclocondensation : Formation of the triazolo-thiadiazine core under reflux in ethanol or DMF .
- Functionalization : Introduction of the ethyl and methyl groups via alkylation or substitution reactions.
- Yield optimization : Reaction time (6–8 hours), temperature (80–100°C), and solvent polarity significantly affect yields (up to 88% in DMF) .
- Purification : Recrystallization from DMF or ethanol is critical for isolating high-purity crystals .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (C–C ≈ 1.35–1.50 Å), angles, and crystallographic packing (monoclinic systems with P2₁/c space groups) .
- Spectroscopy :
- ¹H NMR : Peaks at δ 1.26 ppm (ethyl CH₃), 2.47 ppm (methyl CH₃), and 7.47–8.19 ppm (aromatic protons) .
- IR : Stretching vibrations at 1596 cm⁻¹ (C=N) and 3429 cm⁻¹ (NH) .
- Elemental analysis : Validates empirical formulas (e.g., C₁₃H₁₃N₇O₂S with <0.5% deviation) .
Q. What physicochemical properties are critical for its drug-likeness?
The SwissADME platform predicts:
- Lipophilicity : Log P values ~2.5–3.0, comparable to celecoxib .
- Solubility : Moderate aqueous solubility (≈20–30 µg/mL at 25°C) but enhanced in polar aprotic solvents like DMSO .
- Pharmacokinetics : High gastrointestinal absorption (HIA >80%) but limited blood-brain barrier penetration .
Advanced Research Questions
Q. How do structural modifications (e.g., salt formation) alter bioactivity?
- Organic/inorganic salts : Sodium or potassium salts improve solubility (e.g., 40–50 µg/mL in water vs. 25 µg/mL for the free acid) .
- Biological impact : Salts retain antibacterial activity (MIC 8–16 µg/mL against S. aureus) but show reduced cytotoxicity (IC₅₀ >100 µM in HEK293 cells) .
- SAR trends : Electron-withdrawing substituents (e.g., halogens) enhance antimicrobial potency by 2–4× compared to alkyl groups .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in reported IC₅₀ values (e.g., 10 µM vs. 50 µM for anticancer activity) arise from:
- Assay conditions : Variations in cell lines (HeLa vs. MCF-7), incubation time (24 vs. 48 hours), and serum content .
- Compound stability : Degradation in DMSO stock solutions (>10% after 72 hours) may underestimate potency .
- Statistical validation : Use of triplicate experiments with p <0.05 and standardized protocols (e.g., MTT assay) is critical .
Q. What computational methods support SAR studies for this compound?
- Docking simulations : Glide/SP docking reveals binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) with ΔG ≈ -9.5 kcal/mol .
- DFT calculations : HOMO-LUMO gaps (~4.2 eV) correlate with redox stability in electrochemical studies .
- MD simulations : Predicts stable binding to COX-2 over 100 ns trajectories (RMSD <2.0 Å) .
Q. How can solubility challenges be addressed in formulation studies?
- Co-crystallization : With succinic acid improves solubility 3× via hydrogen-bonded networks .
- Nanoemulsions : Encapsulation in PLGA nanoparticles (size ~150 nm) enhances bioavailability (AUC 2.5× vs. free compound) .
- pH adjustment : Solubility increases to 120 µg/mL at pH 9.0 due to deprotonation of the carboxylic acid group .
Methodological Guidelines
Q. Key protocols for stability testing under experimental conditions
- Thermal stability : Store at -20°C in amber vials; degradation <5% over 6 months .
- Light sensitivity : UV-Vis monitoring (λ = 280 nm) shows 15% degradation after 48 hours under ambient light .
- Solution stability : Use fresh DMSO stocks (<1 week old) to avoid precipitation .
Q. Best practices for comparative analysis with reference drugs
- Biological assays : Parallel testing with celecoxib (COX-2 inhibition) or ciprofloxacin (antibacterial) under identical conditions .
- Data normalization : Express activity as % inhibition relative to positive controls to minimize inter-assay variability .
Q. How to validate crystallographic data for polymorph screening?
- PXRD : Match experimental patterns (2θ = 10–30°) with SC-XRD-derived simulations .
- Thermogravimetry (TGA) : Confirm absence of solvates (weight loss <1% below 150°C) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to distinguish polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
